

Experimental Protocols for Solubility and Dissolution Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Leflunomide

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To overcome the solubility-limited bioavailability of **leflunomide**, several advanced formulation strategies have been employed. The following table details key methodologies from recent research.

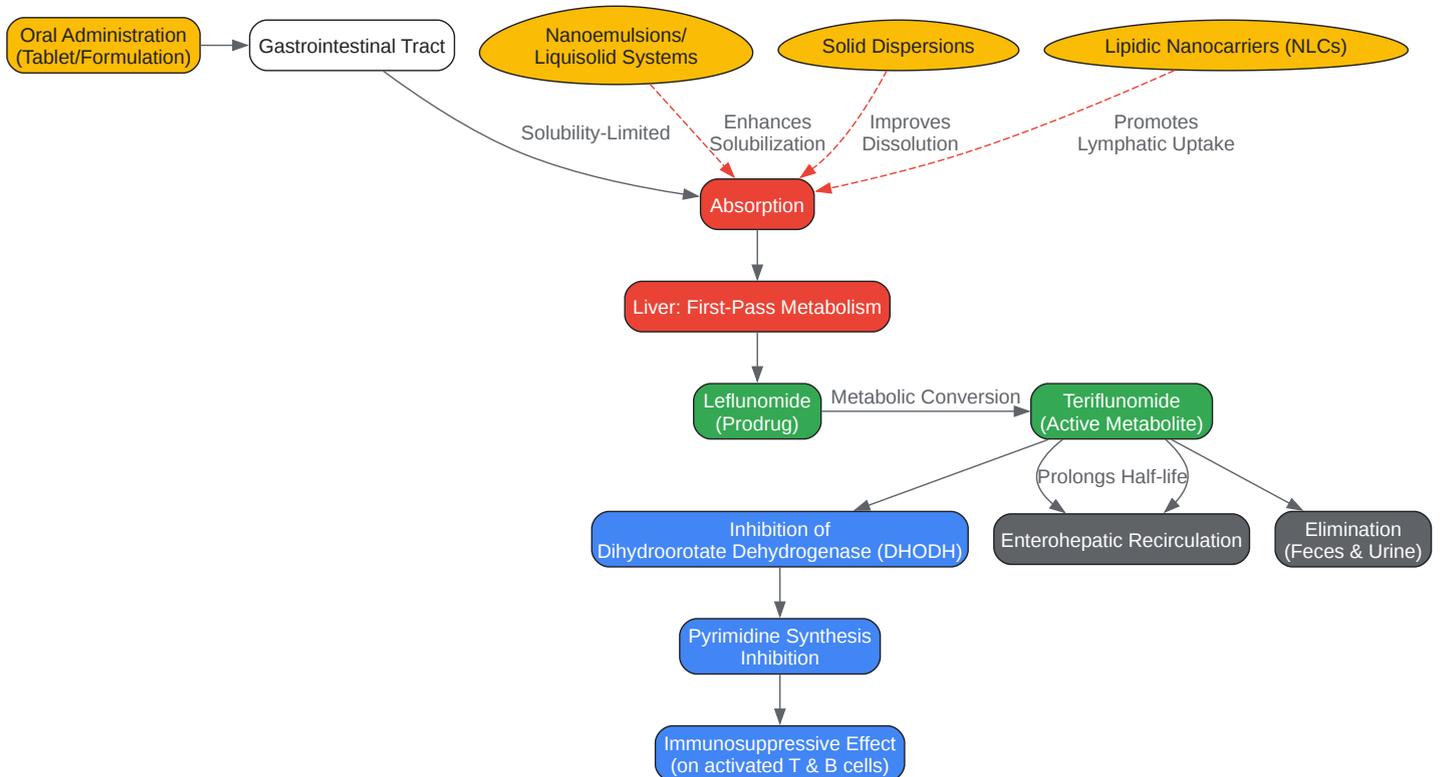
Formulation Strategy	Experimental Protocol Summary	Key Outcome
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| **Gel Entrapment / Solid Dispersion [1]** | 1. **Polymer-Solvent Gel Formation:** HPMC or Ethyl Cellulose dissolved in organic solvents (e.g., Chloroform, Ethanol). 2. **Drug Incorporation:** **Leflunomide** incorporated into the gel via sonication. 3. **Solvent Evaporation:** Organic solvent removed under vacuum to form a solid dispersion. 4. **Solubility Testing:** The dried product was added to distilled water, and solubility was analyzed by UV Spectrophotometer at 260nm. | A maximum **5.23-fold** increase in solubility (132.16 µg/mL) was achieved with HPMC and Chloroform. || **Self-Emulsifying Liquisolid Tablets [2]** | 1. **SEDDS Formation:** Drug dissolved in PEG300 with surfactant (Tween 80) and oil (e.g., Sesame oil). 2. **Powder Formation:** The liquid SEDDS was adsorbed onto porous powder excipients (e.g., Neusilin US2) to form a dry, free-flowing "liquisolid" powder. 3. **Tablet Compression:** The powder was compressed into tablets. 4. **Dissolution Testing:** *In vitro* dissolution was performed in distilled water. | Liquisolid tablets showed significantly higher dissolution compared to commercial tablets, with the best formula maintaining its profile across different pH levels. || **Nanostructured Lipid Carriers (NLCs) [3]** | 1. **Melt Emulsification:** Solid lipid (Stearic acid) and liquid lipid (Oleic acid) melted together. 2. **Drug Incorporation:** **Leflunomide** dissolved in the molten lipid mixture. 3. **Emulsification & Sonication:** Hot aqueous surfactant solution

(Tween 80, Poloxamer 188) added to the lipid melt under stirring, followed by probe sonication to form nanoemulsion. 4. **Characterization:** Particle size, Zeta Potential, and Entrapment Efficiency were determined. | Achieved high entrapment efficiency (93.96%) and sustained drug release over 48 hours. Showed enhanced lymphatic uptake and efficacy in an *in vivo* arthritis model. | | **Chitosan-Coated Nanoemulsion [4]** | 1. **Nanoemulsion (NE) Preparation:** Oil-in-water NE formulated using Clove oil as the oil phase and surfactants (Tween 80, Cremophor RH 40). 2. **Drug Loading: Leflunomide** incorporated into the oil phase. 3. **Chitosan Coating:** The pre-formed NE was added to a Chitosan solution under magnetic stirring to form a coating via electrostatic deposition. 4. **In Vivo Evaluation:** Anti-arthritic activity was assessed in an animal model. | The system provided a synergistic anti-inflammatory effect (from clove oil), improved sustained release, and enhanced joint targeting. | | **Transferosomal Hydrogel [5]** | 1. **Transferosome Fabrication:** Lipid (Phospholipon 90G) and edge activator (Tween 80) dissolved in organic solvent. A thin film was formed by rotary evaporation and hydrated with buffer to form vesicles. 2. **Hydrogel Loading:** Carbopol 936 gel was prepared and the transferosome suspension was incorporated into it. 3. **Ex Vivo Permeation:** Permeation through excised rat skin was studied using a Franz diffusion cell. | The formulation demonstrated sustained release and high skin permeability, offering a potential non-invasive transdermal delivery route. |

Leflunomide Metabolism and Pharmacokinetic Pathway

The journey of **leflunomide** in the body, from administration to its pharmacological action and elimination, involves a key metabolic activation step. The diagram below illustrates this pathway and the sites where novel formulations intervene to enhance performance.



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This pathway highlights that **leflunomide** is a **prodrug**, and its active metabolite, **teriflunomide**, is responsible for the primary pharmacological effect [6] [7]. The **>99% protein binding** and **enterohepatic recirculation** contribute to its long elimination half-life of approximately 14-18 days [6] [8].

The challenges posed by **leflunomide**'s BCS Class II nature are actively being addressed through innovative formulation design. The strategies outlined not only improve biopharmaceutical performance but also explore alternative delivery routes to mitigate systemic side effects.

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